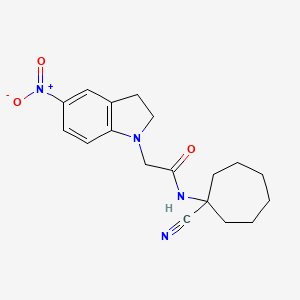
N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” is a synthetic organic compound that features a complex structure with a cyanocycloheptyl group, a nitro-substituted indole moiety, and an acetamide linkage. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” would likely involve multiple steps, including:
Formation of the cyanocycloheptyl group: This could be achieved through the cyanation of a cycloheptane derivative.
Synthesis of the nitro-substituted indole: This might involve nitration of an indole precursor.
Coupling of the indole and cyanocycloheptyl groups: This step could involve a nucleophilic substitution or a similar reaction to link the two moieties.
Formation of the acetamide linkage: This could be achieved through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group could be reduced to an amine under appropriate conditions.
Reduction: The compound could undergo reduction reactions, particularly at the nitro group.
Substitution: The indole moiety might participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products
Reduction of the nitro group: Formation of an amine derivative.
Substitution on the indole ring: Various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development, particularly if it exhibits biological activity.
Materials Science: As a building block for novel materials with unique properties.
Biological Studies: To investigate its effects on biological systems, potentially as an enzyme inhibitor or receptor ligand.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitro group and indole moiety could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide: Similar structure but with a cyclohexyl group instead of cycloheptyl.
N-(1-cyanocycloheptyl)-2-(5-nitro-1H-indol-1-yl)acetamide: Similar structure but without the dihydro modification on the indole.
Uniqueness
The unique combination of the cyanocycloheptyl group and the nitro-substituted indole moiety in “N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydro-1H-indol-1-yl)acetamide” might confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(5-nitro-2,3-dihydroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c19-13-18(8-3-1-2-4-9-18)20-17(23)12-21-10-7-14-11-15(22(24)25)5-6-16(14)21/h5-6,11H,1-4,7-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGKWDEGOXAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














